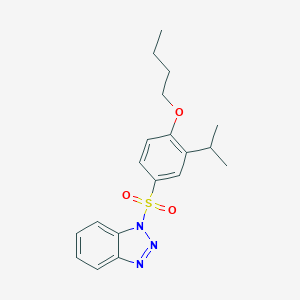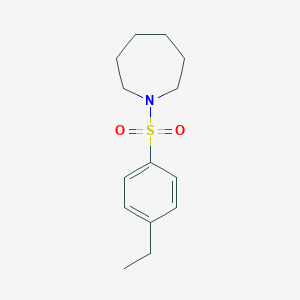
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide, also known as DCMX, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DCMX has been used as a disinfectant and as an antibacterial agent. In recent years, there has been an increasing interest in the synthesis, mechanism of action, and biochemical and physiological effects of DCMX.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide is not well understood. It is believed to act by disrupting the cell membrane of bacteria, leading to cell death. 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has been shown to be effective against a wide range of bacteria, including gram-positive and gram-negative bacteria.
Biochemical and Physiological Effects
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has also been shown to have an effect on the immune system, specifically on the production of cytokines.
Advantages and Limitations for Lab Experiments
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has several advantages as a reagent in scientific research. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has some limitations. It is toxic and should be handled with care. It is also not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide. One area of research is the development of new synthesis methods that are more efficient and have higher yields. Another area of research is the investigation of the mechanism of action of 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide. Understanding how 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide works at the molecular level could lead to the development of new antibacterial agents. Finally, there is a need for more research on the biochemical and physiological effects of 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide. This could help to identify potential therapeutic uses for 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide in the treatment of certain diseases.
Synthesis Methods
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide can be synthesized through a multistep process. The first step involves the reaction of 3,4-dichlorobenzene sulfonamide with diethylamine to form 2,4-dichloro-N,N-diethylbenzenesulfonamide. The second step involves the reaction of the intermediate compound with methyl iodide to form 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide. The overall yield of the synthesis process is around 50%.
Scientific Research Applications
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has been widely used as a disinfectant in the food industry, water treatment plants, and hospitals. It has also been used as an antibacterial agent in personal care products such as soaps and shampoos. In scientific research, 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has been used as a reagent for the determination of trace amounts of copper in water and as a substrate for the synthesis of novel sulfonamide compounds.
properties
Product Name |
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C11H15Cl2NO2S |
Molecular Weight |
296.2 g/mol |
IUPAC Name |
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-4-14(5-2)17(15,16)10-7-6-9(12)8(3)11(10)13/h6-7H,4-5H2,1-3H3 |
InChI Key |
CBHAWTAAFRCDTE-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)Cl)C)Cl |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)Cl)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272223.png)

![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272227.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)



![1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)



![1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B272312.png)
![1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)
![1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)